Ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate - 895647-32-2

Ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate

Catalog Number: EVT-2863185
CAS Number: 895647-32-2
Molecular Formula: C25H28N2O5S
Molecular Weight: 468.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate []

  • Relevance: This compound is structurally related to ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate due to the shared piperidine and 3-carboxylate groups, as well as the presence of a six-membered nitrogen-containing ring (tetrahydropyridine) in place of the quinoline ring. []

2. Ethyl-5-(4-chlorophenylsulfonyl)-4-hydroxy-2,6-dip-tolyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Ia) []

  • Compound Description: This compound also features a tetrahydropyridine ring with a 3-carboxylate group, resembling the target compound. It also includes two p-tolyl substituents at positions 2 and 6 and a 4-chlorophenylsulfonyl group at position 5. []
  • Relevance: This compound shares a significant structural similarity with ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate due to the presence of the tetrahydropyridine ring, 3-carboxylate group, and a sulfonyl group, although the specific substituents on the sulfonyl group and aryl rings differ. []

3. Ethyl 2-[(2-allyl-4-methylanilino)(phenyl)methylidene]-3-oxobutanoate (IIb) []

  • Compound Description: This compound is an acrylate ester, featuring a phenyl ring and a 2-allyl-4-methylanilino group connected to a methylidene group. It also possesses a 3-oxobutanoate moiety. []
  • Relevance: While lacking the piperidine and quinoline rings of the target compound, this compound is relevant due to the presence of an ethoxycarbonyl group and a phenyl ring, potentially offering insights into the reactivity and properties of related structures. []

4. Ethyl 4-ethyl-2-phenyl-1,4-dihydroquinoline-3-carboxylate (IV) []

  • Compound Description: This compound features a dihydroquinoline ring with a 3-carboxylate and a phenyl substituent. It also has an ethyl group at position 4. []
  • Relevance: The dihydroquinoline ring in this compound is related to the quinoline ring in ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate. Both compounds also share an ethyl carboxylate group. []

5. Ethyl 3-acetyl-4-ethyl-2-phenyl-3,4-dihydroquinoline-3-carboxylate (V) []

  • Compound Description: Similar to compound IV, this compound features a dihydroquinoline ring with a 3-carboxylate and a phenyl substituent, along with an ethyl group at position 4. Additionally, it possesses a 3-acetyl group. []
  • Relevance: This compound, like compound IV, is related to the target compound due to the presence of the dihydroquinoline ring and the ethyl carboxylate group. The additional 3-acetyl group might offer insights into the reactivity of similar positions on the quinoline ring of the target compound. []

6. (Z)-6-methyl-2-phenyl-8-(prop-1-en-1-yl)quinolin-4(1H)-one (VI) []

  • Compound Description: This compound features a quinolin-4(1H)-one core with a phenyl substituent at position 2, a methyl group at position 6, and a prop-1-en-1-yl group at position 8. []
  • Relevance: The presence of the quinoline ring in this compound makes it directly related to the quinoline core of ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate, although the substitution pattern and functionalization differ. []

7. Ethyl 1-{3-[(2,4-dichlorobenzyl)carbamoyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-7-quinolinyl}-4-piperidinecarboxylate (S54 ligand) []

  • Compound Description: This compound, identified as the S54 ligand, exhibits potent binding affinity towards the SARS-CoV-2 spike glycoprotein. Its structure includes a quinoline core with a piperidine substituent, similar to the target compound. Key differences include a fluoro group at position 6, a carbamoyl group at position 3, and the absence of the phenylsulfonyl moiety found in the target compound. []
  • Relevance: The S54 ligand shares the key structural features of a quinoline ring and a piperidine substituent with ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate, making it a relevant compound for understanding the structural and pharmacological properties of quinoline-piperidine derivatives. []

8. Ethyl 1-{3-[(2,4-dichlorobenzyl)carbamoyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-7-quinolinyl}-4-piperazinecarboxylate (S55 ligand) []

  • Compound Description: Similar to the S54 ligand, the S55 ligand shows promising binding affinity to the SARS-CoV-2 spike glycoprotein. Its structure closely resembles the S54 ligand, featuring a quinoline core with a piperazine substituent instead of piperidine. The substitution pattern on the quinoline ring remains the same, with a fluoro group at position 6 and a carbamoyl group at position 3. []
  • Relevance: While the S55 ligand replaces the piperidine ring with a piperazine ring, it still shares significant structural similarity with ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate through its quinoline core and ethyl carboxylate group, making it relevant for comparative analysis. []

Properties

CAS Number

895647-32-2

Product Name

Ethyl 1-(6-ethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate

Molecular Formula

C25H28N2O5S

Molecular Weight

468.57

InChI

InChI=1S/C25H28N2O5S/c1-3-31-19-10-11-22-21(16-19)24(27-14-12-18(13-15-27)25(28)32-4-2)23(17-26-22)33(29,30)20-8-6-5-7-9-20/h5-11,16-18H,3-4,12-15H2,1-2H3

InChI Key

BOBIAFCFHUFJEZ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.